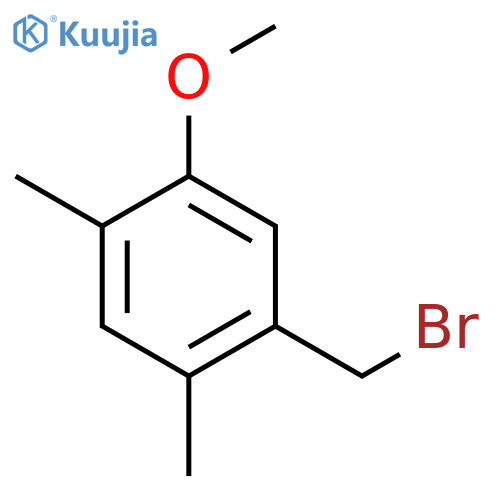Cas no 50790-70-0 (2,4-Dimethyl-5-methoxybenzyl bromide)

50790-70-0 structure
商品名:2,4-Dimethyl-5-methoxybenzyl bromide
CAS番号:50790-70-0
MF:C10H13BrO
メガワット:229.113622426987
CID:5003813
2,4-Dimethyl-5-methoxybenzyl bromide 化学的及び物理的性質
名前と識別子
-
- 2,4-Dimethyl-5-methoxybenzyl bromide
-
- インチ: 1S/C10H13BrO/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-5H,6H2,1-3H3
- InChIKey: JMRVPYFYJMAZMW-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=C(C(C)=CC=1C)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 9.2
2,4-Dimethyl-5-methoxybenzyl bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010011019-500mg |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 500mg |
$855.75 | 2023-09-01 | |
| Alichem | A010011019-1g |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 1g |
$1504.90 | 2023-09-01 | |
| Alichem | A010011019-250mg |
2,4-Dimethyl-5-methoxybenzyl bromide |
50790-70-0 | 97% | 250mg |
$470.40 | 2023-09-01 |
2,4-Dimethyl-5-methoxybenzyl bromide 関連文献
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
-
Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
50790-70-0 (2,4-Dimethyl-5-methoxybenzyl bromide) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
